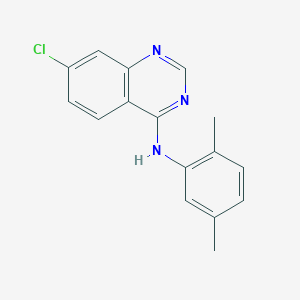

7-chloro-N-(2,5-dimethylphenyl)quinazolin-4-amine

Description

Properties

IUPAC Name |

7-chloro-N-(2,5-dimethylphenyl)quinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3/c1-10-3-4-11(2)14(7-10)20-16-13-6-5-12(17)8-15(13)18-9-19-16/h3-9H,1-2H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISFQRIGFJFSNLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC2=NC=NC3=C2C=CC(=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-N-(2,5-dimethylphenyl)quinazolin-4-amine typically involves the reaction of 2,5-dimethylaniline with 7-chloro-4-quinazolinone. The reaction is carried out in the presence of a suitable base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimizations for yield and purity .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenyl moiety.

Reduction: Reduction reactions can occur at the quinazoline ring, leading to the formation of dihydroquinazoline derivatives.

Substitution: The chloro group at the 7-position can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions.

Major Products Formed:

Oxidation: Formation of quinazoline N-oxides.

Reduction: Formation of dihydroquinazoline derivatives.

Substitution: Formation of various substituted quinazoline derivatives.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Antiviral Activity Against SARS-CoV-2

Recent studies have highlighted the potential of quinazolinone derivatives, including compounds similar to 7-chloro-N-(2,5-dimethylphenyl)quinazolin-4-amine, as inhibitors of the SARS-CoV-2 main protease (Mpro). This protease is a critical enzyme for viral replication and is considered a promising target for COVID-19 therapeutics. For instance, a study identified a series of nonpeptidic inhibitors based on quinazolinone structures that exhibited significant inhibitory activity against Mpro, with some compounds showing an IC50 value as low as 0.085 μM . This suggests that derivatives of quinazolinones could be further explored for their antiviral properties.

Neurological Applications

Quinazoline derivatives have also been investigated for their effects on metabotropic glutamate receptors (mGluRs), particularly mGlu7. Compounds like 7-chloro-N-(2,5-dimethylphenyl)quinazolin-4-amine are being studied for their potential as negative allosteric modulators (NAMs) of mGlu7, which is implicated in various neurological conditions such as schizophrenia and depression. Research indicates that certain derivatives can selectively modulate mGlu7 activity, which may lead to new treatments for these disorders .

Synthetic Methodologies

Synthesis of Quinazoline Derivatives

The synthesis of 7-chloro-N-(2,5-dimethylphenyl)quinazolin-4-amine can be approached through various synthetic routes that are crucial for developing related compounds. Recent advancements have focused on palladium-catalyzed reactions and other methodologies that enhance yield and reduce environmental impact . For example, the use of greener solvents and catalytic systems has been emphasized to improve the efficiency of quinazoline synthesis while minimizing waste products.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 7-chloro-N-(2,5-dimethylphenyl)quinazolin-4-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of cancer cell proliferation and the reduction of inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical Properties

- Molecular Weight : The target compound (C₁₆H₁₄ClN₃) has a molecular weight of ~283.8 g/mol, higher than simpler derivatives like 2-chloro-7-fluoroquinazolin-4-amine (197.6 g/mol) .

- Solubility : The dimethylphenyl group reduces solubility compared to polar substituents (e.g., methoxy in ).

Key Research Findings and Implications

Substituent Position Matters :

- In PET inhibitors, meta-substituted phenyl groups (e.g., 3,5-dimethyl) show higher activity than ortho-substituted analogs . The target’s 2,5-dimethylphenyl group may balance steric and electronic effects for optimal binding.

- Chloro at position 7 (vs. 2 or 6) may direct interactions to specific enzyme pockets, as seen in kinase inhibitors .

Synthetic Scalability :

- Microwave-assisted synthesis (used in ) could improve the target compound’s yield and purity, as demonstrated for related carboxamides .

Unanswered Questions :

- The target compound’s exact biological activity remains uncharacterized in the provided evidence. Further studies could compare its PET inhibition efficacy with naphthalene analogs or evaluate kinase modulation .

Biological Activity

7-Chloro-N-(2,5-dimethylphenyl)quinazolin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.

The molecular formula of 7-chloro-N-(2,5-dimethylphenyl)quinazolin-4-amine is with a molar mass of 283.76 g/mol. The compound features a quinazoline ring structure, which is known for its pharmacological versatility.

1. Anti-inflammatory Activity

Recent studies have demonstrated that quinazoline derivatives exhibit potent anti-inflammatory properties. For instance, a series of 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives were synthesized and tested for anti-inflammatory activity. Among these, compounds showed varied inhibition percentages against inflammation, with notable IC50 values indicating their effectiveness compared to standard anti-inflammatory agents like diclofenac sodium.

Table 1: Anti-inflammatory Activity of Quinazoline Derivatives

| Compound | % Inhibition at 500 µg/ml | IC50 (µg/ml) |

|---|---|---|

| 1 | 60.72 | 2.2027 |

| 2 | 27.93 | 2.9102 |

| 3 | 49.33 | 2.8393 |

| 4 | 55.24 | 1.772 |

These results suggest that the presence of hydrophobic groups in the structure enhances anti-inflammatory activity, making compounds like 7-chloro-N-(2,5-dimethylphenyl)quinazolin-4-amine promising candidates for further development in treating inflammatory diseases .

2. Antimalarial Activity

The quinazoline core has been explored for its antimalarial potential as well. Studies indicate that modifications at the 7-position of the quinazoline nucleus can significantly enhance activity against multi-drug resistant strains of malaria. The presence of electron-withdrawing groups, such as chlorine, has been found to be critical for maintaining potency against resistant strains .

3. Anticancer Properties

Quinazoline derivatives have also shown promise in cancer therapy. A recent study highlighted the ability of certain quinazolinamine derivatives to inhibit breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), which are crucial in drug resistance mechanisms in cancer treatment . The dual inhibition observed could lead to improved efficacy of anticancer drugs by preventing their efflux from cancer cells.

Case Studies

Several case studies have been conducted to evaluate the biological activities of quinazoline derivatives:

- Study on Anti-inflammatory Effects : A study synthesized various quinazoline derivatives and assessed their anti-inflammatory effects through in vitro assays. Compounds were tested against COX enzymes, revealing significant selectivity towards COX-II, which is pivotal in inflammatory pathways .

- Antimalarial Efficacy : Another study focused on the structural optimization of quinazolines for enhanced antimalarial activity against Plasmodium falciparum. The findings indicated that specific substitutions at the quinazoline ring could lead to higher potency against drug-resistant strains .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The 4-amine group undergoes substitution reactions with electrophilic agents. Example:

Reaction with acyl chlorides

-

Conditions : Stirring in dry dichloromethane (DCM) with triethylamine (TEA) at 0–25°C for 4–6 hours .

-

Outcome : Formation of N-acyl derivatives (e.g., acetyl or benzoyl analogs).

-

Yield : ~70–85% for similar quinazoline systems.

Example Reaction Table :

| Reagent | Solvent | Catalyst | Temp (°C) | Time (h) | Product | Yield (%) | Source |

|---|---|---|---|---|---|---|---|

| Acetyl chloride | DCM | TEA | 0→25 | 4 | N-Acetyl-7-chloroquinazolin-4-amine | 78 |

Chlorine Displacement at C7

The 7-chloro substituent serves as a leaving group in cross-coupling reactions:

Suzuki–Miyaura Coupling

-

Conditions : Pd(PPh₃)₄ catalyst, Na₂CO₃ base, dioxane/H₂O (3:1), 80–100°C, 12–24 hours .

-

Outcome : Introduction of aryl/heteroaryl groups at C7 (e.g., phenyl, pyridyl).

Key Mechanistic Insight :

The reaction proceeds via oxidative addition of palladium to the C–Cl bond, followed by transmetallation with boronic acid and reductive elimination .

Cyclization Reactions

The quinazoline core participates in ring-forming reactions:

Formation of Fused Heterocycles

-

Conditions : Reflux with thiourea or hydrazine in ethanol, catalyzed by HCl .

-

Example : Reaction with thiourea yields thieno[2,3-d]pyrimidine derivatives.

Alkylation at the N4 Position

The 4-amine group reacts with alkyl halides:

Methylation with Methyl Iodide

-

Outcome : N-Methyl-7-chloroquinazolin-4-amine.

Hydrolysis of the Chloro Group

Controlled dechlorination under acidic/basic conditions:

Acidic Hydrolysis

-

Outcome : Replacement of Cl with OH to form 7-hydroxyquinazolin-4-amine.

-

Side Reaction : Over-hydrolysis may degrade the quinazoline ring .

Electrophilic Substitution at the Benzene Ring

The dimethylphenyl moiety undergoes nit

Q & A

Q. What are the optimal synthetic routes for 7-chloro-N-(2,5-dimethylphenyl)quinazolin-4-amine, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves cyclocondensation of substituted anthranilic acid derivatives with 2,5-dimethylphenylguanidine, followed by chlorination. For example, refluxing intermediates in acetic acid (75°C, 2 hours) under inert atmosphere can yield quinazoline cores . Critical factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for the chloro group.

- Catalysts : Use of POCl₃ or thionyl chloride for efficient chlorination at position 7 .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves intermediates, with yields typically 50–70% .

Q. How can crystallographic data resolve structural ambiguities in 7-chloro-N-(2,5-dimethylphenyl)quinazolin-4-amine derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is critical for confirming regiochemistry and substituent orientation. For instance:

- Key parameters : Bond lengths (C–N: ~1.34 Å, C–Cl: ~1.73 Å) and dihedral angles between quinazoline and aryl rings confirm planarity .

- Hydrogen bonding : Intramolecular N–H···N or C–H···O interactions stabilize conformations, detectable via SC-XRD (R factor < 0.05) .

- Validation : Compare experimental data with DFT-optimized structures to resolve discrepancies in nitro or chloro group positioning .

Q. What analytical techniques are essential for purity assessment and structural validation?

Methodological Answer:

- HPLC : Use C18 columns (acetonitrile/water + 0.1% TFA) to detect impurities (e.g., dechlorinated byproducts) .

- NMR : ¹H NMR peaks at δ 8.7–8.8 ppm confirm quinazoline aromatic protons; δ 2.2–2.5 ppm for methyl groups on the aryl ring .

- Mass Spectrometry : ESI-MS with m/z 340.1 [M+H]⁺ (calculated for C₁₆H₁₅ClN₃) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of 7-chloro-N-(2,5-dimethylphenyl)quinazolin-4-amine?

Methodological Answer:

- Substituent variation : Replace the 2,5-dimethylphenyl group with electron-withdrawing groups (e.g., 3-chloro-4-fluorophenyl) to enhance kinase inhibition potency .

- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify interactions with ATP-binding pockets (e.g., EGFR tyrosine kinase) .

- In vitro assays : Test antiproliferative activity via MTT assays (IC₅₀ values < 10 μM in HeLa cells) .

Q. What strategies address contradictory solubility and bioavailability data in preclinical studies?

Methodological Answer:

- Solubility enhancement : Co-crystallization with succinic acid or PEG-based formulations improves aqueous solubility .

- Metabolic stability : Liver microsome assays (e.g., rat S9 fractions) identify oxidative metabolites; introduce morpholine or piperazine groups to block CYP450-mediated degradation .

- Bioavailability : Pharmacokinetic studies in Sprague-Dawley rats (oral gavage, 10 mg/kg) with LC-MS/MS monitoring .

Q. How can computational modeling guide the design of derivatives with reduced off-target effects?

Methodological Answer:

- ADMET prediction : Use SwissADME to optimize logP (2–3) and topological polar surface area (<90 Ų) for blood-brain barrier penetration .

- Off-target screening : Perform molecular dynamics simulations (GROMACS) against homologous kinases (e.g., HER2, VEGFR) to prioritize selective analogs .

- Toxicity profiling : AMES tests and hERG channel inhibition assays (PatchClamp) mitigate genotoxic and cardiotoxic risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.